

What is the structure of Azido-PEG16-NHS ester?

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Compound of Interest

Compound Name: Azido-PEG16-NHS ester

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An In-depth Technical Guide to Azido-PEG16-NHS Ester

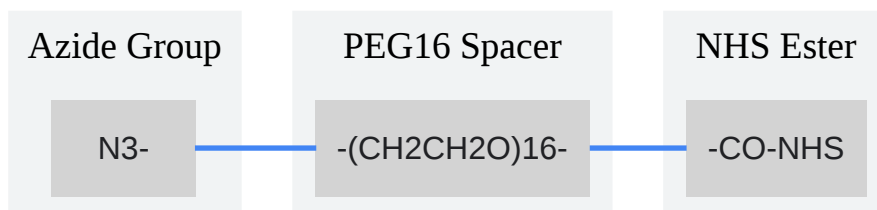
For researchers, scientists, and drug development professionals, understanding the structure and functionality of crosslinking agents is paramount for the successful development of novel therapeutics and diagnostics. **Azido-PEG16-NHS ester** is a versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its structure, properties, and common experimental protocols.

Core Structure and Properties

Azido-PEG16-NHS ester is a molecule comprised of three key functional components: an azide (N₃) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The azide group serves as a reactive handle for "click chemistry," allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.^[1]^[2] The PEG spacer, consisting of 16 ethylene glycol units, is hydrophilic and increases the solubility of the molecule and its conjugates in aqueous media.^[1] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.^[3]^[4]

The molecular formula for **Azido-PEG16-NHS ester** is C₃₉H₇₂N₄O₂₀.^[5]^[6] Its structure allows for the conjugation of a wide variety of molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and other targeted therapies.^[5]^[7]^[8]

A simplified representation of the **Azido-PEG16-NHS ester** structure is depicted below, highlighting its functional components.



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Figure 1: Functional components of **Azido-PEG16-NHS ester**.

Quantitative Data

The key quantitative properties of **Azido-PEG16-NHS ester** are summarized in the table below. These values are essential for calculating molar excess in reaction protocols and for analytical characterization of conjugates.

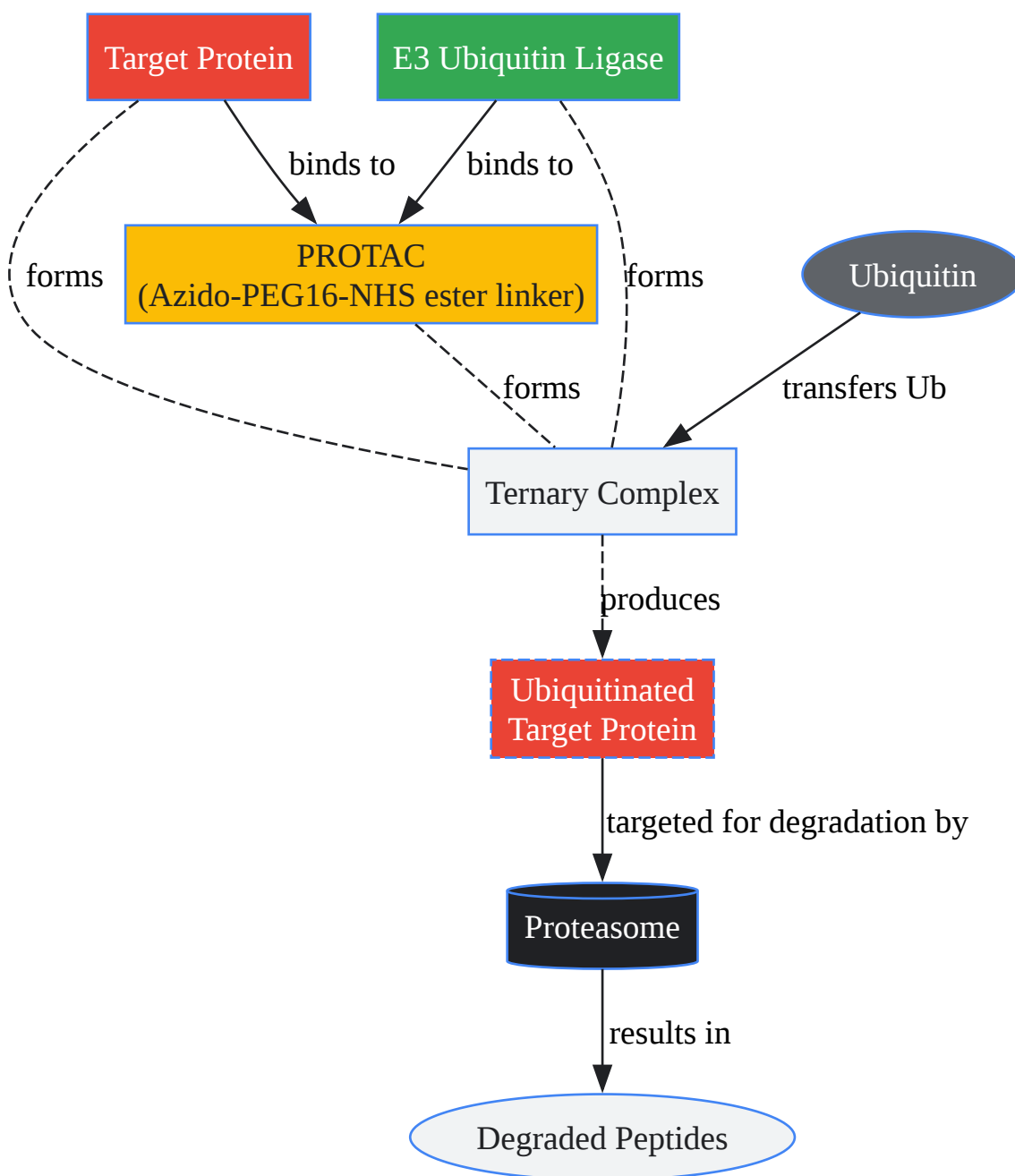
Property	Value	References
Molecular Formula	C39H72N4O20	[5][6][9]
Molecular Weight	~917.0 g/mol	[1][6][9][10]
Purity	≥90-95%	[2][6][10]
CAS Number	1108750-59-9 or 2553413-74-2	[6][11]
Solubility	Soluble in DMSO and other organic solvents	[4][9]

Applications in PROTAC Development

A significant application of **Azido-PEG16-NHS ester** is in the synthesis of PROTACs.[5][7][8] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The

Azido-PEG16-NHS ester can serve as the linker connecting the E3 ligase ligand and the target protein ligand.

The general mechanism of PROTAC action is illustrated in the following diagram.



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Figure 2: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Below are detailed methodologies for common applications of **Azido-PEG16-NHS ester**.

Protocol 1: Labeling of an Antibody with Azido-PEG16-NHS Ester

This protocol describes the general procedure for labeling a protein, such as an IgG antibody, with **Azido-PEG16-NHS ester**.

Materials:

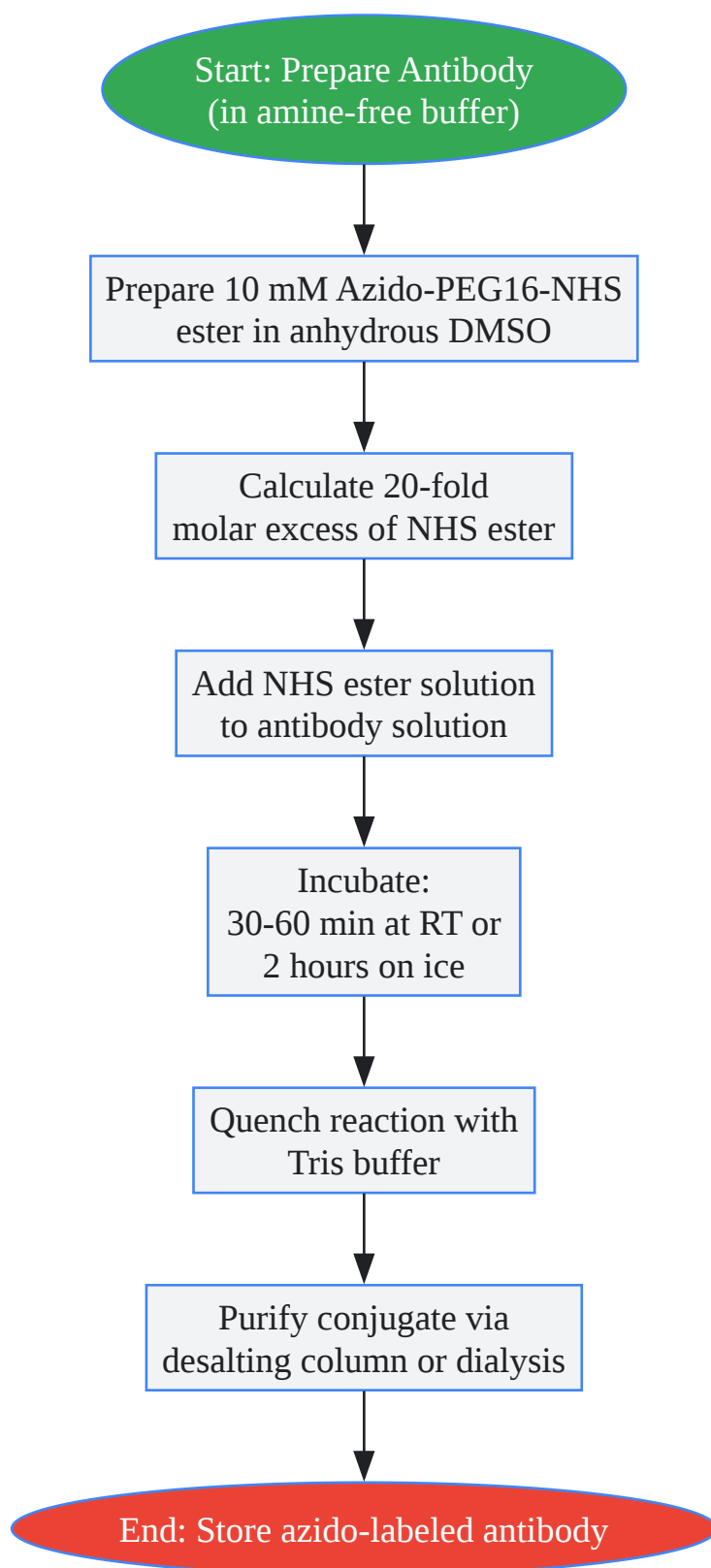
- Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
- **Azido-PEG16-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for buffer exchange

Procedure:

- Preparation of Reagents:
 - Equilibrate the vial of **Azido-PEG16-NHS ester** to room temperature before opening to prevent moisture condensation.[\[4\]](#)[\[12\]](#)
 - Immediately before use, prepare a 10 mM stock solution of **Azido-PEG16-NHS ester** in anhydrous DMSO.[\[12\]](#) Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[\[4\]](#)[\[12\]](#)
- Calculation of Molar Excess:

- Determine the amount of **Azido-PEG16-NHS ester** needed to achieve the desired molar excess. A 20-fold molar excess is often a good starting point for antibody labeling.[\[4\]](#)
- Labeling Reaction:
 - Add the calculated volume of the 10 mM **Azido-PEG16-NHS ester** stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[\[12\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[12\]](#)
- Quenching of Reaction:
 - Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted **Azido-PEG16-NHS ester** and byproducts by buffer exchange using a desalting column or dialysis against PBS.[\[4\]](#)[\[12\]](#)
- Storage:
 - Store the purified azido-labeled antibody under the same conditions as the unlabeled antibody.

The workflow for this experimental protocol is visualized below.



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Figure 3: Workflow for antibody labeling with **Azido-PEG16-NHS ester**.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol outlines the general steps for conjugating the azido-labeled antibody (from Protocol 1) to an alkyne-containing molecule.

Materials:

- Azido-labeled antibody
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
- Reaction buffer (e.g., PBS)

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of CuSO_4 , sodium ascorbate, and TBTA in water or a suitable buffer.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azido-labeled antibody, the alkyne-containing molecule (typically at a 5-10 fold molar excess over the antibody), and TBTA.
 - Add the sodium ascorbate solution to the mixture.
 - Initiate the reaction by adding the CuSO_4 solution.
- Incubation:

- Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE or other analytical techniques.
- Purification:
 - Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted components and byproducts.

Note: For live-cell applications or when copper toxicity is a concern, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with a cyclooctyne-containing molecule (e.g., DBCO or BCN).^{[1][7]}

This technical guide provides a foundational understanding of **Azido-PEG16-NHS ester**. For specific applications, optimization of reaction conditions, such as molar ratios, incubation times, and purification methods, may be necessary. Always refer to the manufacturer's instructions and relevant literature for detailed guidance.

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